N~1~-(1-ACETYL-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL)-4-NITRO-N~1~-PHENYLBENZAMIDE
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Overview
Description
N~1~-(1-ACETYL-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL)-4-NITRO-N~1~-PHENYLBENZAMIDE is a complex organic compound with a molecular formula of C26H26N2O2 It is characterized by the presence of a quinoline ring system, an acetyl group, a nitro group, and a phenylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-ACETYL-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL)-4-NITRO-N~1~-PHENYLBENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Acetylation: The resulting quinoline derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Nitration: The acetylated quinoline compound undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Amidation: Finally, the nitro-substituted quinoline is reacted with a benzoyl chloride derivative to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-ACETYL-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL)-4-NITRO-N~1~-PHENYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride
Substitution Reagents: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Amino derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
N~1~-(1-ACETYL-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL)-4-NITRO-N~1~-PHENYLBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(1-ACETYL-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL)-4-NITRO-N~1~-PHENYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Acetyl-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-4-methyl-N-phenylbenzamide
- N-(1-Acetyl-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-3-methoxy-N-phenylbenzamide
Uniqueness
N~1~-(1-ACETYL-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL)-4-NITRO-N~1~-PHENYLBENZAMIDE is unique due to the presence of both a nitro group and a phenylbenzamide moiety, which may confer distinct chemical and biological properties compared to its analogs. The combination of these functional groups can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(1-acetyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-4-nitro-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-17-16-24(22-10-6-7-11-23(22)26(17)18(2)29)27(20-8-4-3-5-9-20)25(30)19-12-14-21(15-13-19)28(31)32/h3-15,17,24H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFOADOJFCLPJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C)N(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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